- Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives, RSC Advances, 2020, 10(15), 9165-9171
Cas no 931-19-1 (2-Picoline N-oxide)
2-Picoline N-oxide structure
Product Name:2-Picoline N-oxide
N.o CAS:931-19-1
MF:C6H7NO
MW:109.125881433487
MDL:MFCD00006199
CID:40297
PubChem ID:87574622
Update Time:2024-10-26
2-Picoline N-oxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Picoline-N-oxide
- 2-Picoline N-oxide
- 2-Methylpyridine N-oxide
- PicolineNoxide
- 2-methylpyridine 1-oxide
- 2-Methylpyridine-N-oxide
- 2-Picoline,1-oxide
- 2-picoline-oxide
- 2-picolyl-N-oxide
- a-Picoline 1-oxide
- a-Picoline N-oxide
- picoline N-oxide
- Methylpyridine 1-oxide
- alpha-Picoline N-oxide
- Pyridine, 2-methyl-, 1-oxide
- 2-Picoline, 1-oxide
- picoline 1-oxide
- 2-Picoline 1-oxide
- 2-Methylpyridine-1-oxide
- Picoline, 1-oxide
- Picoline, 1-oxide (6CI,7CI)
- .alpha.-Picoline N-oxide
- Pyridine, methyl-, 1-oxide
- G41PJ47D1I
- 2-methylpyridin-1-ium-1-olate
- alpha
- 2-Picoline, 1-oxide (6CI, 8CI)
- 2-Methyl-1-oxidopyridin-1-ium
- NSC 18253
- α-Picoline 1-oxide
- α-Picoline N-oxide
- SY019993
- AC-907/25014127
- 51279-53-9
- W-100254
- SCHEMBL342857
- 931-19-1
- AI3-24502
- E70334
- F0001-2244
- InChI=1/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H
- DB-356274
- 91114-18-0
- NS00039524
- .alpha.-Picoline 1-oxide
- J31.405F
- 2-Methylpyridine N-oxide, >=96%
- 2-Methyl-pyridine 1-oxide
- pyridin-2-ylmethyl-n-oxide
- 2-methyl pyridine N-oxide
- AKOS000278199
- CFZKDDTWZYUZKS-UHFFFAOYSA-N
- Q27116520
- 2-methyl-pyridine-N-oxide
- CHEMBL3186013
- 1-OXYLATO-2-METHYLPYRIDINIUM
- STR07187
- MFCD00006199
- 2-picoline-1-oxide
- CHEBI:35578
- STL280361
- NSC18253
- NCGC00248644-01
- EN300-7394809
- P0418
- UNII-G41PJ47D1I
- alpha-Picoline 1-oxide
- NSC-18253
- DB-000168
- EINECS 213-230-3
-
- MDL: MFCD00006199
- Inchi: 1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
- Chave InChI: CFZKDDTWZYUZKS-UHFFFAOYSA-N
- SMILES: [O-][N+]1C(C)=CC=CC=1
- BRN: 106916
Propriedades Computadas
- Massa Exacta: 109.05300
- Massa monoisotópica: 109.052764
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 0
- Complexidade: 74.9
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 0.3
- Superfície polar topológica: 25.5
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.1143 (rough estimate)
- Ponto de Fusão: 41-45 °C (lit.)
- Ponto de ebulição: 259-261 ºC
- Ponto de Flash: 华氏:289.4 °F
摄氏:143 °C - Índice de Refracção: 1.5444 (estimate)
- Coeficiente de partição da água: 溶解
- PSA: 25.46000
- LogP: 1.42350
- Sensibilidade: Hygroscopic
- Solubilidade: 溶于水
2-Picoline N-oxide Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305 + P351 + P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36-S24/25
- CÓDIGOS DA MARCA F FLUKA:3
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Frases de Risco:R36/37/38
- Condição de armazenamento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。避免潮湿。
2-Picoline N-oxide Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Picoline N-oxide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-1g |
2-Picoline N-oxide |
931-19-1 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-5g |
2-Picoline N-oxide |
931-19-1 | 97% | 5g |
53.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-25g |
2-Picoline N-oxide |
931-19-1 | 97% | 25g |
105.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20371-100g |
2-Picoline N-oxide |
931-19-1 | 97% | 100g |
289.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0418-500G |
2-Methylpyridine N-Oxide |
931-19-1 | >99.0%(GC) | 500g |
¥1500.00 | 2024-04-15 | |
| Fluorochem | 037831-1g |
2-Picoline-N-oxide |
931-19-1 | >98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037831-25g |
2-Picoline-N-oxide |
931-19-1 | >98% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 037831-100g |
2-Picoline-N-oxide |
931-19-1 | >98% | 100g |
£32.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158853-100g |
2-Picoline N-oxide |
931-19-1 | >99.0%(GC) | 100g |
¥250.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158853-500g |
2-Picoline N-oxide |
931-19-1 | >99.0%(GC) | 500g |
¥1140.90 | 2023-09-02 |
2-Picoline N-oxide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Maleic anhydride-1-octadecene alternating copolymer Solvents: Water ; 7 h, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Tetraethoxysilane , Iron oxide (Fe3O4) , Poly(vinyl alcohol) ; 30 min, 95 °C
Referência
- Hibiscus sabdariffa extract/poly (vinyl alcohol) modified magnetite as a magnetically recyclable nanocatalyst for the selective oxidation of amines, Results in Chemistry, 2022, 4,
Método de produção 3
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen peroxide , Phosphorus(2+), μ-oxohexaphenyldi-, 1,1,1-trifluoromethanesulfonate (1:2) Solvents: Ethanol ; 15 min, rt
1.2 60 min, rt
1.2 60 min, rt
Referência
- A mild and efficient H2O2 oxygenation of N-heteroaromatic compounds to the amine N-oxides and KI deoxygenation back to the tertiary amine with hexaphenyloxodiphosphonium triflate, Journal of the Iranian Chemical Society, 2018, 15(8), 1843-1849
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate , Water ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C; 35 °C → 15 °C
1.3 Reagents: Ammonia ; pH 8 - 9, 10 - 15 °C
Referência
- Recovery of meta-chlorobenzoic acid as ammonium salt in the process for the preparation of N-oxide of heterocycles by oxidation with meta-chloroperoxybenzoic acid, India, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Isopropyl acetate ; 45 - 50 min, 10 - 15 °C; 1 h, 10 - 15 °C; 4 h, 30 - 35 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
1.2 Reagents: Sodium sulfite ; 15 min, 30 - 35 °C
1.3 Reagents: Ammonia ; 35 °C → 10 °C; pH 8 - 9, 10 - 15 °C
Referência
- The m-CPBA-NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides, Organic Process Research & Development, 2019, 23(2), 244-251
Método de produção 9
Condições de reacção
1.1 Reagents: Acetonitrile , Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: tert-Butanol , Water ; 18 h, pH 11, rt
Referência
- 2,2,2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides, Chemistry - A European Journal, 2014, 20(2), 559-563
Método de produção 10
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Reagents: Hexadecyltrimethylammonium bromide , Sulfuric acid , Sodium silicate nonahydrate Solvents: Water ; pH 8.5
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
1.2 Reagents: Ammonium hydroxide Catalysts: Titanium chloride (TiCl3) , Sodium stannate (Na2SnO3) Solvents: Water ; pH 9 - 9.5
1.3 Catalysts: Sodium tungstate dihydrate Solvents: Water ; 2 h, rt; 24 h, 120 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 50 °C; 7 h, 50 °C
Referência
- A process for preparing methylpyridine N-oxide, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Tris(hydroxymethyl)aminomethane (LDH bonded, K11[La(PW11O39)2] intercalated with) , Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… (tris(hydroxymethyl)aminomethane-layered double hydroxide intercalated with) Solvents: Water ; 6 h, 25 °C
Referência
- Facile Immobilization of a Lewis Acid Polyoxometalate onto Layered Double Hydroxides for Highly Efficient N-Oxidation of Pyridine-Based Derivatives and Denitrogenation, ChemCatChem, 2015, 7(23), 3903-3910
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
1.2 Reagents: Trifluoroacetic anhydride ; < 12 °C; < 12 °C → rt
1.3 rt; overnight, 50 °C
Referência
- A safe, convenient and efficient method for the preparation of heterocyclic N-oxides using urea·hydrogen peroxide, Tetrahedron Letters, 2008, 49(48), 6933-6935
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 1 h, 90 °C
Referência
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218
Método de produção 17
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 22 h, 75 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Referência
- Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases, Hecheng Huaxue, 2009, 17(4), 410-415
Método de produção 18
Método de produção 19
Método de produção 20
2-Picoline N-oxide Raw materials
2-Picoline N-oxide Preparation Products
2-Picoline N-oxide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:931-19-1)2-Picoline N-oxide
Número da Ordem:A23894
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:16
Preço ($):251.0
E- mail:sales@amadischem.com
2-Picoline N-oxide Literatura Relacionada
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
931-19-1 (2-Picoline N-oxide) Produtos relacionados
- 9016-06-2(Pyridine, 2-ethenyl-,1-oxide, homopolymer)
- 696-08-2(Pyridine,4-chloro-2-methyl-, 1-oxide)
- 1076-28-4(2-Methylquinoline N-oxide)
- 1073-23-0(2,6-Dimethyl-1-oxido-pyridin-1-ium)
- 3376-50-9(Pyridine,2,4,6-trimethyl-, 1-oxide)
- 19305-07-8(Pyridine, 2-methyl-,1-oxide, hydrochloride (1:1))
- 100367-74-6(4-bromo-2-methylpyridine n-oxide)
- 14548-00-6(Isoquinoline,3-methyl-, 2-oxide)
- 7216-40-2(2-Pyridinecarboxaldehyde, 1-oxide)
- 1122-45-8(Pyridine,2,4-dimethyl-, 1-oxide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:931-19-1)2-Picoline N-oxide
Pureza:99%
Quantidade:500g
Preço ($):251.0